molecular formula C6H10O2 B1419540 (R)-1-(tetrahydrofuran-2-yl)ethanone CAS No. 666203-86-7

(R)-1-(tetrahydrofuran-2-yl)ethanone

Cat. No. B1419540
M. Wt: 114.14 g/mol
InChI Key: KWBQKUZVJVKXHI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(tetrahydrofuran-2-yl)ethanone” is a compound that contains a tetrahydrofuran group, which is a five-membered ring containing four carbon atoms and one oxygen atom . The “R” denotes the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of “®-1-(tetrahydrofuran-2-yl)ethanone” would include a tetrahydrofuran ring attached to a carbon atom, which is part of a carbonyl group (C=O), forming the ethanone part of the molecule .


Chemical Reactions Analysis

Tetrahydrofuran compounds can participate in a variety of chemical reactions. For example, they can undergo Pd-catalyzed alkene carboamination and carboalkoxylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(tetrahydrofuran-2-yl)ethanone” would depend on its exact molecular structure. Similar compounds, such as “®-2-(Tetrahydrofuran-2-yl)acetonitrile”, have been analyzed for properties like boiling point, melting point, and density .

Scientific Research Applications

Synthesis Processes

  • (S)-Tetrahydrofuran-2-carbonitrile, a variant of (R)-1-(tetrahydrofuran-2-yl)ethanone, has been synthesized from the dehydration of (S)-Tetrahydrofuran-2-carboxamide, using thionylchloride and dimethylformamide. This process involves methylation and purification steps, achieving a total yield of up to 68% (Chai, 2015).

Chemical Reactions and Compounds

  • The compound has been involved in various complex chemical reactions. For example, it reacts with formic acid followed by hydrolysis to produce a mixture of exo-3- and exo-2-hydroxynorbornane-1-carboxylic acid. These reactions are part of the synthesis process for compounds like 1-(3-oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone (Yates & Kaldas, 1992).

Biocatalytic Applications

  • In biocatalysis, strains of Lactobacillus curvatus have been tested for asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to produce (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers (Taşdemir et al., 2020).

Biocatalysis in Drug Synthesis

  • A strain of Acinetobacter sp. was isolated for biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone, transforming it to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate in antifungal drug synthesis. This process demonstrated high yield and enantiomeric excess (Miao et al., 2019).

Corrosion Inhibition

  • In the field of materials science, compounds like 1-(1,3-Thiazol-2-yl)ethanone, similar to (R)-1-(tetrahydrofuran-2-yl)ethanone, have been studied as corrosion inhibitors for X65 steel in acidic environments (Tan et al., 2019).

Antiviral Applications

  • A related compound, 1-[5-tetradecyloxy-2-furanyl]-ethanone, has been identified as an antiviral compound with specific activity against rhinoviruses (Ash et al., 1979).

Safety And Hazards

The safety and hazards associated with “®-1-(tetrahydrofuran-2-yl)ethanone” would depend on its exact chemical structure and how it’s handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “®-1-(tetrahydrofuran-2-yl)ethanone” could involve exploring new synthesis methods, studying its reactivity in different chemical reactions, and investigating potential applications in various fields .

properties

IUPAC Name

1-[(2R)-oxolan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQKUZVJVKXHI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665786
Record name 1-[(2R)-Oxolan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tetrahydrofuran-2-yl)ethanone

CAS RN

666203-86-7, 131328-27-3
Record name 1-[(2R)-Oxolan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2S)-tetrahydro-2-furanyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tetrahydrofuran-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
(R)-1-(tetrahydrofuran-2-yl)ethanone
Reactant of Route 3
(R)-1-(tetrahydrofuran-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
(R)-1-(tetrahydrofuran-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
(R)-1-(tetrahydrofuran-2-yl)ethanone
Reactant of Route 6
(R)-1-(tetrahydrofuran-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.